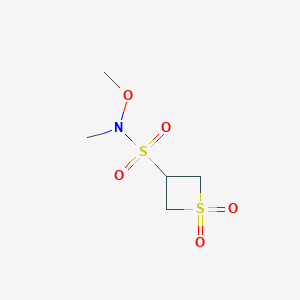
N-methoxy-N-methyl-1,1-dioxo-1lambda-thietane-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methoxy-N-methyl-1,1-dioxo-1lambda-thietane-3-sulfonamide is a heterocyclic compound with the molecular formula C5H11NO5S2 and a molecular weight of 229.265 g/mol. This compound is characterized by its unique thietane ring structure, which includes a sulfonamide group and methoxy and methyl substituents. It is primarily used as a research chemical in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-N-methyl-1,1-dioxo-1lambda-thietane-3-sulfonamide typically involves the reaction of thietane derivatives with sulfonamide reagents under controlled conditions. One common method includes the reaction of N-methoxy-N-methylamine with thietane-3-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
N-methoxy-N-methyl-1,1-dioxo-1lambda-thietane-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thietane derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-methoxy-N-methyl-1,1-dioxo-1lambda-thietane-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-methoxy-N-methyl-1,1-dioxo-1lambda-thietane-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the thietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methyl-1,1-dioxo-1lambda6-thiolane-3-sulfonamide: Similar structure but with a thiolane ring instead of a thietane ring.
N-methoxy-N-methyl-1,1-dioxo-3-thietanesulfonamide: A closely related compound with slight variations in substituents.
Uniqueness
N-methoxy-N-methyl-1,1-dioxo-1lambda-thietane-3-sulfonamide is unique due to its specific combination of a thietane ring, sulfonamide group, and methoxy and methyl substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C5H11NO5S2 |
|---|---|
Poids moléculaire |
229.3 g/mol |
Nom IUPAC |
N-methoxy-N-methyl-1,1-dioxothietane-3-sulfonamide |
InChI |
InChI=1S/C5H11NO5S2/c1-6(11-2)13(9,10)5-3-12(7,8)4-5/h5H,3-4H2,1-2H3 |
Clé InChI |
FOIIAVAXUSRPKD-UHFFFAOYSA-N |
SMILES canonique |
CN(OC)S(=O)(=O)C1CS(=O)(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11876198.png)
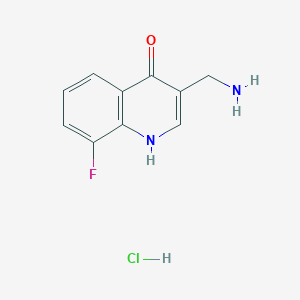

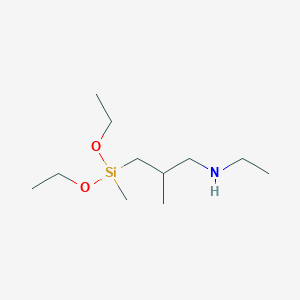



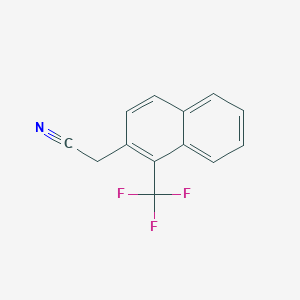
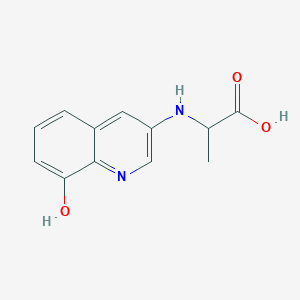
![2-(4-Methylpiperidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11876249.png)

![2-(1-Methylpiperidin-4-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11876253.png)
![2-Phenylhexahydro-1H-pyrido[1,2-a]pyrazin-3(2H)-one](/img/structure/B11876260.png)
